Cyclopent-2-en-1-amine
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Overview
Description
Cyclopent-2-en-1-amine is an organic compound with the molecular formula C5H9N It is a five-membered ring structure containing both an alkene and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopent-2-en-1-amine can be synthesized through several methods. One common approach involves the hydroalumination of cyclopentadiene followed by transmetallation to generate cyclopent-2-enylzinc, which can then be reacted with imines to form homoallylic amines . Another method includes the reduction of cyclopent-2-en-1-one using ammonia or amines under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as cyclopentadiene and ammonia. The process may include catalytic hydrogenation or other reduction techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one.
Reduction: Reduction reactions can convert this compound to cyclopentane derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopent-2-en-1-one, cyclopentane derivatives, and various substituted this compound compounds.
Scientific Research Applications
Cyclopent-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of cyclopent-2-en-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the alkene group can undergo addition reactions. These interactions contribute to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: An isomer with a ketone functional group instead of an amine.
Cyclopentane: A saturated analog without the alkene and amine groups.
Cyclopentadiene: A precursor with two double bonds and no amine group.
Uniqueness
Cyclopent-2-en-1-amine is unique due to its combination of an alkene and an amine functional group within a five-membered ring structure
Properties
Molecular Formula |
C5H9N |
---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
cyclopent-2-en-1-amine |
InChI |
InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1,3,5H,2,4,6H2 |
InChI Key |
VSYCRDXNSAXDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)N |
Origin of Product |
United States |
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